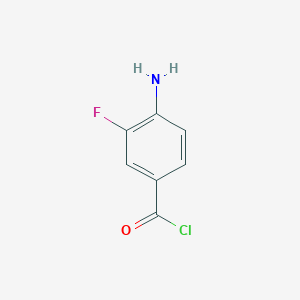

4-Amino-3-fluorobenzoyl chloride

Description

Significance of Halogenation (Fluorine) in Aromatic Systems for Advanced Chemical Research

The presence of fluorine in an aromatic ring can dramatically alter its characteristics. numberanalytics.com Fluorine, as the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly influence the reactivity of the aromatic ring. numberanalytics.comresearchgate.net This electronic perturbation can lead to a decrease in the energy of the molecule's orbitals, affecting its reactivity towards both electrophilic and nucleophilic attack. researchgate.net

Beyond electronic effects, fluorine substitution can also impact a molecule's physical properties. For instance, it can enhance lipophilicity, which is a measure of a compound's ability to dissolve in fats, oils, and lipids. This property is particularly important in drug design, as it can influence how a drug is absorbed, distributed, metabolized, and excreted by the body. Furthermore, the introduction of fluorine can increase the metabolic stability of a compound, making it more resistant to degradation by enzymes in the body. numberanalytics.com This enhanced stability often translates to a longer duration of action for a drug. The unique properties conferred by fluorine have led to the incorporation of fluorinated aromatics in a wide array of applications, including pharmaceuticals like anticancer agents and antibiotics, as well as in advanced materials such as fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.com

The stability of fluorinated aromatics is also noteworthy. They tend to be more resistant to oxidation and other degradation reactions compared to their non-fluorinated counterparts. numberanalytics.com This increased stability, coupled with the potential for altered reactivity, makes fluorinated aromatic compounds highly valuable intermediates in organic synthesis. numberanalytics.com

Role of Substituted Benzoyl Chlorides as Versatile Synthetic Intermediates

Substituted benzoyl chlorides are activated derivatives of benzoic acids and are widely utilized as building blocks in organic synthesis. google.com Their utility stems from the reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution reactions. This allows for the facile introduction of the benzoyl moiety into a wide range of molecules.

These versatile intermediates are employed in the synthesis of a diverse array of products, including pharmaceuticals, plant protection agents, dyes, and plastics. google.com The specific substituents on the aromatic ring of the benzoyl chloride can be chosen to fine-tune the properties of the final product. The preparation of substituted benzoyl chlorides can be achieved through various methods, such as the chlorination of the corresponding benzaldehydes or the reaction of benzoic acids with a chlorinating agent like thionyl chloride. google.com

The reactivity of benzoyl chlorides can be influenced by the nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the electron density on the carbonyl carbon, making it less electrophilic and potentially slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups decrease the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Specific Context of 4-Amino-3-fluorobenzoyl chloride within Fluorinated Aromatic Chemistry

Within the broad class of fluorinated aromatic compounds, this compound (CAS No. 503315-76-2) stands out as a particularly interesting and useful building block. chiralen.com Its structure, featuring both an amino group and a fluorine atom on the benzoyl chloride core, gives rise to a unique combination of reactivity and functionality.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClFNO |

| Molecular Weight | 173.57 g/mol |

| CAS Number | 503315-76-2 |

| Purity | 98% |

| Storage Temperature | 2-8°C |

The reactivity of this compound is a direct consequence of the interplay between its three key functional groups: the acyl chloride, the amino group, and the fluorine atom. The highly reactive acyl chloride is the primary site for nucleophilic attack, allowing for the formation of amides, esters, and other carbonyl derivatives.

The amino group, being an electron-donating group, can influence the reactivity of the acyl chloride. It can also serve as a handle for further functionalization, allowing for the introduction of other chemical moieties. The fluorine atom, with its strong electron-withdrawing inductive effect, modulates the electron density of the aromatic ring and the reactivity of the acyl chloride. This substitution pattern can also influence the regioselectivity of subsequent reactions.

The unique combination of functional groups in this compound makes it a strategically important building block for the synthesis of complex molecules. Its ability to participate in a variety of chemical transformations allows for the efficient construction of intricate molecular frameworks. For instance, the amino group can be acylated, alkylated, or used to form heterocyclic rings. The acyl chloride can react with a wide range of nucleophiles to create diverse chemical linkages.

This versatility makes this compound a valuable tool for medicinal chemists and materials scientists. It can be used to synthesize novel drug candidates with improved pharmacological profiles or to create new materials with tailored properties. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting molecules, while the amino group provides a point of attachment for further diversification.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCBSKNMVGPZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Amino 3 Fluorobenzoyl Chloride

Nucleophilic Acylation Reactions

4-Amino-3-fluorobenzoyl chloride, as an acyl chloride, is a highly reactive compound that readily undergoes nucleophilic acyl substitution reactions. libretexts.orglibretexts.org The presence of the electron-withdrawing fluorine atom and the carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. savemyexams.com

Amidation Reactions with Primary and Secondary Amines

Amidation is a key reaction of this compound, involving its reaction with primary and secondary amines to form N-substituted amides. chemistrystudent.commasterorganicchemistry.com This reaction is a cornerstone in the synthesis of a wide array of organic compounds, including pharmaceuticals and other biologically active molecules. ccspublishing.org.cnnih.gov

The reaction of this compound with primary and secondary amines yields the corresponding N-substituted 4-amino-3-fluorobenzamides. chemistrystudent.com For instance, its reaction with a primary amine (R-NH₂) results in a secondary amide, while reaction with a secondary amine (R₂NH) produces a tertiary amide. chemistrystudent.com These reactions are typically vigorous and often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct. hud.ac.ukyoutube.com

A general representation of the amidation reaction is as follows:

With a primary amine: this compound + R-NH₂ → N-R-4-amino-3-fluorobenzamide + HCl

With a secondary amine: this compound + R₂NH → N,N-R₂-4-amino-3-fluorobenzamide + HCl

Research has demonstrated the successful synthesis of various amides using similar benzoyl chlorides. For example, 4-fluorobenzoyl chloride has been reacted with a range of primary and secondary amines, including aniline (B41778), benzylamine, and pyrrolidine, to afford the corresponding amides in good yields. hud.ac.uk The choice of solvent can influence the reaction, with solvents like Cyrene™, a bio-based alternative to DMF and NMP, proving effective. hud.ac.uk

Table 1: Examples of Amidation Reactions with Benzoyl Chlorides

| Acyl Chloride | Amine | Product | Yield (%) | Reference |

| 4-Fluorobenzoyl chloride | Pyrrolidine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | 91 | hud.ac.uk |

| 4-Fluorobenzoyl chloride | Aniline | N-Phenyl-4-fluorobenzamide | 72 | hud.ac.uk |

| 4-Fluorobenzoyl chloride | Benzylamine | N-Benzyl-4-fluorobenzamide | 81 | hud.ac.uk |

| 3-Fluorobenzoyl chloride | Aniline | N-Phenyl-3-fluorobenzamide | >95 (in 5 min) | hud.ac.uk |

The amidation reaction of this compound proceeds through a well-established two-step mechanism known as nucleophilic addition-elimination. libretexts.orgsavemyexams.comyoutube.com

Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon of the this compound. savemyexams.comyoutube.com This attack leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. libretexts.orgyoutube.com

Step 2: Elimination The tetrahedral intermediate is unstable and rapidly collapses. libretexts.orgchemguide.co.uk The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. libretexts.orgyoutube.com A subsequent deprotonation step, often facilitated by a second molecule of the amine or an added base, removes the proton from the nitrogen atom, yielding the final amide product and hydrogen chloride. savemyexams.comyoutube.com The HCl byproduct then reacts with the base present in the reaction mixture. savemyexams.com

This addition-elimination sequence is characteristic of nucleophilic acyl substitution reactions and is fundamental to the reactivity of acyl chlorides. libretexts.orgmasterorganicchemistry.com The high reactivity of acyl chlorides like this compound ensures that these reactions are generally rapid and efficient. libretexts.org

Esterification Reactions with Alcohols

In addition to amidation, this compound can undergo esterification reactions with alcohols to form the corresponding esters. This reaction also follows the nucleophilic addition-elimination mechanism, with the alcohol acting as the nucleophile. chemguide.co.ukmasterorganicchemistry.com

The general reaction is as follows: this compound + R-OH → 4-Amino-3-fluorobenzoyl ester + HCl

Similar to amidation, a base is typically added to scavenge the HCl produced. youtube.com The esterification of acyl chlorides is a common method for synthesizing esters, particularly when the corresponding carboxylic acid is difficult to esterify directly through methods like Fischer esterification. masterorganicchemistry.comnih.gov The high reactivity of the acyl chloride drives the reaction to completion. libretexts.org While specific studies on the esterification of this compound are not extensively detailed in the provided results, the principles of acyl chloride reactivity strongly suggest its capability to undergo this transformation efficiently. chemguide.co.uknih.gov For instance, the Yamaguchi esterification, which utilizes an acid chloride, is a powerful method for forming esters, even with sterically hindered alcohols. nih.gov

Reactions with Hydroxamic Acid Derivatives

While direct reactions of this compound with hydroxamic acid derivatives were not explicitly found, the general reactivity of acyl chlorides suggests that such reactions are feasible. Acyl chlorides are known to react with nucleophiles, and the amino group of a hydroxamic acid derivative could potentially act as a nucleophile, leading to the formation of a new amide bond. Further research would be needed to confirm the specific outcomes and conditions for such a reaction.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. minia.edu.eglibretexts.org However, the reactivity and regioselectivity of these substitutions are influenced by the existing substituents: the amino group (-NH₂), the fluorine atom (-F), and the benzoyl chloride group (-COCl).

The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. youtube.com Conversely, the benzoyl chloride group is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring. minia.edu.egyoutube.com The fluorine atom is also a deactivating group due to its high electronegativity (inductive effect) but is an ortho-, para-director due to its lone pairs participating in resonance. masterorganicchemistry.com

Given the opposing effects of these substituents, predicting the outcome of an electrophilic aromatic substitution on this compound can be complex. The powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the deactivating nature of the benzoyl chloride and fluorine groups would make the ring less reactive towards electrophiles compared to aniline. minia.edu.egyoutube.com

A common type of electrophilic aromatic substitution is the Friedel-Crafts acylation. minia.edu.egresearchgate.net In some cases, intramolecular Friedel-Crafts reactions or rearrangements like the Fries rearrangement can occur, especially under the influence of a Lewis acid catalyst. researchgate.net For instance, N-acylated anilines can undergo a Fries rearrangement to yield amino-substituted benzophenones. researchgate.net While Friedel-Crafts reactions are generally disfavored on strongly deactivated rings, the presence of the activating amino group in this compound might allow for such reactions under specific conditions. minia.edu.eg

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -COCl (Benzoyl chloride) | Deactivating | Meta |

Friedel-Crafts Acylations with Activated Aromatic Systems

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. For this compound, this can be done to facilitate analysis or to create new molecules with different properties.

Formation of Stable Derivatives for Spectroscopic Analysis

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), derivatization is a powerful tool. nih.gov While this compound is itself a derivatizing agent (an acylating agent), its own functional groups can be targeted to create stable derivatives for analysis.

For instance, the primary amino group can be reacted with various reagents to form a more stable or more easily detectable derivative. However, a more common scenario involves using a related compound, benzoyl chloride, to derivatize analytes containing primary and secondary amines, phenols, and thiols. nih.govnih.gov This process converts polar molecules into less polar benzoylated derivatives, which can improve their retention on reversed-phase chromatography columns and enhance their ionization efficiency for mass spectrometry, leading to lower detection limits. chromatographyonline.com The principles of this widely used method are directly applicable to understanding how the reactivity of the acyl chloride group can be harnessed for analytical purposes.

Functional Group Interconversions for Diversified Product Libraries

The three functional groups of this compound offer multiple handles for functional group interconversions (FGI), a key strategy in synthetic chemistry for generating a diverse library of related compounds from a single starting material. vanderbilt.eduimperial.ac.uk

Acyl Chloride Group: The highly reactive acyl chloride is the most obvious site for modification. It can be readily converted into a wide range of other functional groups, including:

Esters: by reaction with alcohols.

Amides: by reaction with primary or secondary amines.

Ketones: through Friedel-Crafts acylation with arenes or reaction with organometallic reagents. organic-chemistry.org

Aldehydes: via partial reduction.

Amino Group: The amino group can also be transformed. fiveable.me

Diazotization: It can be converted into a diazonium salt, which is a versatile intermediate that can be subsequently replaced by a variety of substituents (e.g., -H, -OH, -CN, other halogens) via Sandmeyer-type reactions.

Alkylation/Acylation: The amine can be alkylated or acylated to form secondary or tertiary amines or amides, altering the compound's electronic and physical properties.

Fluoro Group: While the C-F bond is generally strong, under specific conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions, it can be replaced by other nucleophiles, especially if the ring is further activated by electron-withdrawing groups.

These interconversions allow chemists to systematically modify the structure of this compound to synthesize a library of new molecules for applications in drug discovery, materials science, and agrochemicals.

Applications of 4 Amino 3 Fluorobenzoyl Chloride As a Key Synthetic Building Block

Integration in Medicinal Chemistry Research

The utility of 4-amino-3-fluorobenzoyl chloride in medicinal chemistry is primarily centered on its role as a precursor to complex molecular architectures with established or potential therapeutic value. Its reactive acyl chloride group readily participates in acylation reactions, while the amino group serves as a handle for further functionalization or as a key component in cyclization reactions. The fluorine atom, often introduced late in a synthetic sequence via this building block, allows for the fine-tuning of a molecule's biological and physicochemical properties.

Precursor to Biologically Active Heterocyclic Systems

The development of novel heterocyclic compounds remains a major focus of pharmaceutical research, as these scaffolds are prevalent in a vast number of approved drugs. This compound has proven to be an invaluable tool in the construction of several important heterocyclic systems.

Quinazoline and quinazolinone cores are present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The synthesis of these derivatives often involves the initial acylation of an appropriate amine with a substituted benzoyl chloride. While direct examples of this compound in the synthesis of quinazolines and quinazolinones are not extensively detailed in the provided search results, the general synthetic strategies for these heterocycles strongly suggest its potential utility. For instance, the reaction of anthranilic acid derivatives with acyl chlorides is a common method to produce benzoxazinones, which are key intermediates for quinazolinone synthesis. researchgate.netresearchgate.net By extension, this compound could be employed to generate 7-amino-6-fluoro-substituted quinazolinone derivatives, introducing both a key pharmacophoric element and a fluorine atom for property modulation. The biological activities of such derivatives would be of significant interest, given the known impact of substitution patterns on the therapeutic efficacy of quinazolines and quinazolinones. nih.govnih.gov

| Derivative Class | General Biological Activities | Potential Contribution of this compound |

| Quinazolines | Anticancer, Anti-inflammatory, Antimicrobial nih.govnih.govmdpi.com | Introduction of a 7-amino and 6-fluoro substitution pattern, potentially modulating receptor binding and metabolic stability. |

| Quinazolinones | Anticancer, Anti-inflammatory, Antimicrobial nih.govnih.govresearchgate.net | Access to novel fluorinated and aminated derivatives for structure-activity relationship studies. |

Thiazole (B1198619) and triazole rings are integral components of many clinically used drugs, exhibiting a broad range of pharmacological effects, including antimicrobial and anticancer activities. nih.govnih.govmdpi.commdpi.com The synthesis of substituted thiazoles often involves the Hantzsch reaction, where a thiourea (B124793) or thioamide is reacted with an α-haloketone. nih.gov While a direct synthesis of a thiazole derivative using this compound as the primary building block is not explicitly described, its derivatives could be incorporated into more complex thiazole-containing structures.

Similarly, triazole derivatives are known for their diverse biological activities. nih.govnih.govresearchgate.netnih.gov The amino group of this compound could be transformed into an azide, a key functional group for the well-known "click chemistry" approach to 1,2,3-triazoles. This would allow for the facile synthesis of a library of 4-(4-amino-3-fluorobenzoyl)-substituted triazoles for biological screening. The fluorine atom in such derivatives could enhance their metabolic stability and binding affinity to biological targets. nih.gov

| Heterocyclic Framework | Reported Biological Activities | Synthetic Utility of this compound |

| Thiazoles | Antimicrobial, Anticancer mdpi.comnih.gov | Potential for incorporation into more complex thiazole-containing molecules. |

| Triazoles | Antimicrobial, Anticancer nih.govnih.govmdpi.comresearchgate.netnih.gov | Precursor to azido-derivatives for use in click chemistry to generate novel triazoles. |

Indolizine (B1195054) derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant interest due to their diverse biological activities, including antibacterial and antioxidant properties. japsonline.comresearchgate.netbibliomed.org A study has reported the synthesis of 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives. japsonline.comresearchgate.netbibliomed.org In this synthesis, a 4-aminopyridine (B3432731) derivative is quaternized and then reacted with an electron-deficient alkyne in the presence of a base to yield the indolizine core. While this compound is not directly used, the resulting product contains the 4-fluorobenzoyl moiety, highlighting the importance of this structural motif. The synthesized indolizine derivatives were screened for their antibacterial and antioxidant activities. Several compounds exhibited notable inhibition zones against bacteria and demonstrated significant free radical scavenging activity. japsonline.comresearchgate.net

| Indolizine Derivative | Reported Biological Activity | Key Structural Feature |

| 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives | Antibacterial, Antioxidant japsonline.comresearchgate.netbibliomed.org | Presence of the 4-fluorobenzoyl group. |

Synthesis of Aminobenzophenone Derivatives

Aminobenzophenones are important intermediates in the synthesis of various pharmaceuticals, including benzodiazepines and other central nervous system active agents. The Friedel-Crafts acylation is a common method for their preparation. Research has shown that this compound can be used in Friedel-Crafts reactions to synthesize aminobenzophenone derivatives. For instance, the acylation of various aromatic compounds with this compound would lead to the formation of 4-amino-3-fluoro-substituted benzophenones. These compounds can then be further elaborated into more complex drug-like molecules. The presence of the amino group provides a site for further chemical modification, while the fluorine atom can influence the electronic properties and biological activity of the final product.

| Reactant | Product Class | Significance |

| Aromatic Compound + this compound | 4-Amino-3-fluorobenzophenone derivatives | Key intermediates for CNS active agents and other pharmaceuticals. |

Development of Fluorinated Analogs in Drug Discovery

| Effect of Fluorination | Impact on Drug Properties | Role of this compound |

| Increased Metabolic Stability | Enhanced drug half-life and bioavailability. | Provides a means to introduce fluorine at a specific position. |

| Altered Binding Affinity | Improved potency and selectivity for the biological target. | Facilitates SAR studies to optimize drug-target interactions. |

| Modified Physicochemical Properties | Changes in lipophilicity and membrane permeability. | Allows for fine-tuning of the overall drug-like properties of a molecule. |

This compound has established itself as a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of reactive functional groups and a strategically placed fluorine atom enables the synthesis of a wide range of biologically active heterocyclic and aromatic compounds. From serving as a precursor to quinazolines, thiazoles, triazoles, and indolizines to its application in the synthesis of aminobenzophenone intermediates and the development of fluorinated drug analogs, this compound provides a powerful tool for the design and discovery of novel therapeutic agents. The continued exploration of its synthetic utility is expected to lead to the development of new and improved drugs with enhanced efficacy and safety profiles.

Role in Agrochemical Synthesis and Development

The development of novel and effective agrochemicals is a critical area of research for ensuring global food security. The incorporation of fluorine atoms into active molecules is a well-established strategy in agrochemical design, often leading to enhanced efficacy, metabolic stability, and target-binding affinity. While specific, publicly documented examples of commercial agrochemicals derived directly from this compound are not prevalent, its structural motifs are present in various active compounds, suggesting its potential as a key synthetic intermediate.

Fluorinated benzoyl compounds are important precursors in the synthesis of certain classes of fungicides. For instance, the related compound, 4-fluorobenzoyl chloride, is a known intermediate in the production of the fungicide flumorph. google.com The presence of both an amino group and a fluorine atom on the benzoyl chloride ring of this compound provides a versatile platform for creating a diverse range of derivatives. The amino group can be readily modified to introduce different functionalities, potentially leading to the discovery of new fungicidal or herbicidal compounds.

The general class of benzoyl chloride derivatives is utilized in the synthesis of a wide array of herbicides. google.com These compounds can be used to build more complex molecules that exhibit herbicidal activity. The specific substitution pattern of this compound offers a unique starting point for the synthesis of novel herbicides with potentially improved properties.

Contribution to Advanced Materials Science

The field of materials science continuously seeks novel monomers and precursors to develop polymers and resins with enhanced properties such as thermal stability, chemical resistance, and specific electronic or optical characteristics. The structure of this compound makes it a promising candidate for incorporation into advanced materials.

Acyl chlorides are reactive functional groups that can readily participate in polymerization reactions, particularly in the formation of polyesters and polyamides. While specific polymers derived from this compound are not extensively documented, the related compound 4-fluorobenzoyl chloride is used in the synthesis of fluorinated poly(aryl ether ketone)s. chemicalbook.com The bifunctional nature of this compound, possessing both a reactive acyl chloride and a nucleophilic amino group, suggests its potential as a monomer for the synthesis of aramids (aromatic polyamides). These polymers are known for their exceptional strength and thermal stability.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Potential Monomer(s) | Key Polymer Characteristics |

| Aromatic Polyamide (Aramid) | Self-condensation of this compound | High thermal stability, chemical resistance, mechanical strength |

| Polyester | This compound and an aromatic diol | Good thermal properties, potential for specific optical properties |

This table represents theoretical applications based on the known reactivity of the functional groups of this compound.

Benzoyl chloride and its derivatives are fundamental raw materials in the production of various resins and plastics. wikipedia.org They can be used as cross-linking agents or as precursors to monomers that form the backbone of these materials. The incorporation of the 4-amino-3-fluorobenzoyl moiety into a resin or plastic could impart desirable properties such as increased flame retardancy, improved thermal stability, and enhanced chemical resistance, which are often associated with fluorinated compounds. For example, 4-fluorobenzoyl chloride is noted as a raw material in engineering plastics. chemicalbook.com

General Organic Synthesis and Functionalization

Beyond its potential applications in specialized fields, this compound is a versatile reagent in general organic synthesis, primarily used for the introduction of the substituted benzoyl group into a wide range of molecules.

The acyl chloride group of this compound is highly reactive towards nucleophiles such as alcohols, amines, and carbon nucleophiles. This reactivity allows for the straightforward attachment of the 4-amino-3-fluorobenzoyl group to a target molecule. This process, known as benzoylation, is a fundamental transformation in organic chemistry.

A notable example of this type of reaction is the Friedel-Crafts benzoylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride, which is used to synthesize aminobenzophenones. researchgate.net These products can then serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of the amino group on the this compound molecule opens up further possibilities for derivatization, either before or after its attachment to another molecule.

Lack of Evidence for this compound in Multicomponent Reactions

Despite a thorough review of scientific literature, there is currently no available research data to support the utility of this compound as a key synthetic building block in multicomponent reactions (MCRs).

Multicomponent reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. Prominent examples of such reactions include the Ugi, Passerini, and Biginelli reactions, which are widely employed in the synthesis of diverse heterocyclic scaffolds and peptidomimetics.

However, searches for the application of this compound as a reactant in these or other MCRs have not yielded any specific examples or detailed research findings. The existing literature on MCRs focuses on a broad range of aldehydes, amines, isocyanides, and carboxylic acids as components, but does not mention the use of this particular acid chloride.

Consequently, it is not possible to provide detailed research findings or construct a data table on the utility of this compound in multicomponent reactions as no such applications have been documented in the surveyed scientific landscape. Further research would be required to explore the potential of this compound in the field of multicomponent chemistry.

Spectroscopic and Advanced Characterization Techniques for 4 Amino 3 Fluorobenzoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail regarding the connectivity and environment of atoms. For derivatives of 4-Amino-3-fluorobenzoyl chloride, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for comprehensive characterization.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. In the context of this compound derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons, as well as for protons on substituent groups.

The aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The chemical shifts of these protons are influenced by the electronic effects of the amino, fluoro, and carbonyl chloride (or its derivative) groups. For instance, in a simple derivative like a 4-amino-3-fluorobenzamide, the aromatic protons typically appear as multiplets in the range of 6.5 to 8.0 ppm.

The protons of the amino group (-NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Protons on alkyl or aryl groups attached to the amide nitrogen will have their own characteristic chemical shifts and coupling patterns, providing further structural information.

Table 1: Representative ¹H NMR Data for a Hypothetical 4-Amino-3-fluorobenzamide Derivative

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H | 7.5 - 7.8 | m | - |

| Aromatic-H | 6.6 - 6.8 | m | - |

| -NH₂ | 4.0 - 5.0 | br s | - |

| Substituent Protons | (Varies) | (Varies) | (Varies) |

Note: The exact chemical shifts and coupling constants will vary depending on the specific substituent (R) on the amide nitrogen and the solvent used for analysis.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. ucl.ac.uk In derivatives of this compound, each carbon atom in the aromatic ring and in the substituent groups gives rise to a distinct signal, with its chemical shift being highly dependent on its local electronic environment. ucl.ac.uk

The carbonyl carbon of the amide or ester group is typically found in the downfield region of the spectrum, usually between 160 and 170 ppm. The aromatic carbons exhibit signals in the range of approximately 110 to 155 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. The other aromatic carbons will also show smaller couplings to the fluorine atom.

The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluoro and carbonyl groups. These substituent effects can be used to assign the signals to specific carbon atoms within the benzene ring. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (C-F) | 145 - 155 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-NH₂) | 140 - 150 |

| Aromatic (C-H) | 110 - 130 |

| Substituent Carbons | (Varies) |

Note: The values are approximate and can be influenced by the specific derivative and solvent.

¹⁹F NMR for Fluorine Chemical Environments and Reaction Monitoring

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atoms within a molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it is an excellent nucleus for NMR studies. nih.gov In the context of this compound derivatives, ¹⁹F NMR is invaluable for confirming the presence of the fluorine atom and for monitoring reactions.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Any changes in the substitution pattern on the aromatic ring or at the carbonyl group will result in a change in the ¹⁹F chemical shift. This sensitivity makes ¹⁹F NMR a powerful tool for monitoring the progress of reactions involving this compound. For example, the conversion of the acid chloride to an amide or ester will lead to a distinct upfield or downfield shift in the ¹⁹F signal, allowing for real-time tracking of the reaction's completion.

Furthermore, the coupling of the fluorine atom to adjacent protons (H-F coupling) can be observed in both the ¹H and ¹⁹F NMR spectra, providing additional structural confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. nih.govchemrxiv.orgresearchgate.netgsconlinepress.comsemanticscholar.org For derivatives of this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to the various bonds present. nih.govgsconlinepress.com

Key vibrational frequencies to be expected include:

N-H stretching: The amino group (-NH₂) will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C=O stretching: The carbonyl group of the amide or ester will have a strong absorption band typically in the range of 1630-1680 cm⁻¹ for amides and 1715-1750 cm⁻¹ for esters. The position of this band is sensitive to the electronic nature of the substituents.

C-F stretching: The carbon-fluorine bond will exhibit a strong absorption band in the fingerprint region, typically around 1200-1300 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring appear in the region of 1450-1600 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring and are typically observed between 700 and 900 cm⁻¹.

The analysis of these characteristic bands allows for the confirmation of the key functional groups within the molecule. nih.govgsconlinepress.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound derivatives, Raman spectroscopy can be particularly useful for observing vibrations that are weak or inactive in the FTIR spectrum. For instance, symmetric vibrations of non-polar bonds often give rise to strong Raman signals. The aromatic ring vibrations, particularly the ring breathing mode, are often prominent in the Raman spectrum. The C-Cl stretching vibration of the starting material, this compound, would also be expected to have a characteristic Raman signal. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the analysis of this compound derivatives, providing critical information on their molecular weight and fragmentation patterns. Different MS techniques are utilized depending on the specific analytical need.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. This technique is particularly valuable for confirming the successful synthesis of novel derivatives of this compound. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. For instance, in the characterization of peptide drugs and their impurities, LC-HRMS methodologies are capable of detecting and identifying co-eluting impurities at low levels. nih.gov This level of specificity allows for the detection of minute mass shifts resulting from modifications such as degradation, truncation, or amino acid substitution in peptide sequences. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. It is particularly useful for assessing the purity of this compound and identifying reaction byproducts. In a typical GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each compound. This technique has been successfully used for the quantitative determination of various endogenous substances, including amino acids and their metabolites, in biological samples after appropriate derivatization. nih.gov For the analysis of amino acids, a two-step derivatization is often required to make them volatile enough for GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures containing non-volatile or thermally labile compounds. This method is particularly well-suited for the characterization of derivatives of this compound, especially in biological matrices. The initial separation by liquid chromatography reduces the complexity of the mixture entering the mass spectrometer. The subsequent use of tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of target analytes with high sensitivity and specificity.

For instance, a widely targeted metabolomics assay using LC-MS/MS with benzoyl chloride labeling has been developed for the analysis of 70 neurologically relevant compounds. nih.gov This method demonstrates broad applicability across various physiological contexts and model systems. nih.gov Benzoyl chloride derivatization improves the chromatographic retention and ionization efficiency of polar small molecules, enhancing their detection by LC-MS/MS. chromatographyonline.com This approach has been shown to be robust and compatible with high-throughput bioanalysis. nih.gov The development of such methods often involves optimizing derivatization conditions and LC gradients to achieve sensitive and reproducible results for a wide range of compounds. nih.gov

| Analytical Technique | Application to this compound Derivatives | Key Findings & Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination and elemental formula confirmation. | Differentiates between isobaric compounds; crucial for novel compound identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile byproducts. | Provides detailed fragmentation patterns for structural elucidation of volatile derivatives. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of complex mixtures, including biological samples. | High sensitivity and selectivity for targeted analysis; suitable for non-volatile and thermally labile derivatives. |

X-ray Crystallography for Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the atoms in the crystal lattice can be determined. The absolute configuration of a chiral molecule can also be established, often by incorporating a heavy atom into the structure. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal structure reveals not only the intramolecular features but also the intermolecular interactions that govern the packing of molecules in the solid state. These interactions, which include hydrogen bonds and π-stacking, are crucial in determining the physical properties of the material. For example, in the crystal structures of some amino-fluoro-substituted benzonitrile (B105546) and benzoate (B1203000) derivatives, molecules are connected by N—H⋯N, N—H⋯F, and N—H⋯O hydrogen bonds, as well as C—H⋯F short contacts and π-stacking interactions. nih.gov The interplanar distances in π-stacking interactions can indicate their significance in the crystal packing. nih.gov The analysis of these interactions provides insights into the supramolecular chemistry of this compound derivatives.

Conformation and Stereochemical Determination

X-ray crystallography provides unambiguous determination of the molecular conformation and stereochemistry of chiral derivatives of this compound. nih.gov This is essential for understanding structure-activity relationships, particularly in medicinal chemistry where the biological activity of a compound is often dependent on its specific three-dimensional shape. For instance, the absolute configuration of a complex natural product was determined directly through X-ray crystallography of an analog that incorporated a heavy atom via reaction with 4-bromobenzoyl chloride. nih.gov This method provides a definitive assignment of stereocenters.

| Feature | Description | Importance for this compound Derivatives |

| Bond Lengths & Angles | Precise measurement of the distances and angles between atoms. | Confirms the covalent structure and identifies any unusual geometric parameters. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and π-stacking. | Explains the packing of molecules in the crystal and influences physical properties. |

| Conformation | Determination of the three-dimensional shape of the molecule. | Crucial for understanding reactivity and biological activity. |

| Stereochemistry | Unambiguous assignment of the absolute configuration of chiral centers. | Essential for stereospecific synthesis and pharmacological studies. |

Computational Studies and Theoretical Insights into 4 Amino 3 Fluorobenzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. For 4-Amino-3-fluorobenzoyl chloride, these methods can predict its geometry, charge distribution, and the energetics of its chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By applying DFT, we can predict key descriptors of reactivity for this compound. The presence of an amino (-NH2) group, a fluorine (-F) atom, and a benzoyl chloride (-COCl) group on the aromatic ring creates a unique electronic environment. The amino group is a strong electron-donating group, while the fluorine and benzoyl chloride groups are electron-withdrawing. This substitution pattern significantly influences the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energies of these orbitals are crucial for predicting reactivity. For instance, in studies of glycine (B1666218) interacted with metal oxides, DFT calculations have been used to determine HOMO-LUMO energy gaps (ΔE), which are indicative of a molecule's stability and polarizability. nih.gov A smaller energy gap generally suggests higher reactivity. In the case of this compound, the interplay between the electron-donating and withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive.

Global reactivity descriptors, which can be derived from DFT calculations, provide further insight. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). longdom.org For a molecule like this compound, these descriptors would quantify its tendency to accept or donate electrons in a reaction.

Table 1: Predicted Reactivity Parameters for a Hypothetical Benzoyl Chloride Derivative (Illustrative)

| Parameter | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

This table is for illustrative purposes to demonstrate the types of data obtained from DFT calculations and does not represent actual calculated values for this compound.

Analysis of Reaction Pathways and Transition States

Computational chemistry can model the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them. For this compound, a key reaction is its acylation of nucleophiles. The benzoyl chloride functional group is highly reactive towards nucleophilic attack.

Studies on related reactions, such as the Friedel-Crafts benzoylation of aniline (B41778) derivatives with 4-fluorobenzoyl chloride, reveal the complexity of these processes. researchgate.net Computational modeling of such a reaction involving this compound would likely show a multi-step mechanism. The reaction would proceed through a transition state where the new bond with the nucleophile is forming, and the carbon-chlorine bond is breaking. The energy barrier of this transition state would determine the reaction rate. The presence of the amino and fluoro substituents would modulate the stability of the transition state, thereby influencing the reaction's kinetics. For example, computational studies on the electrophilic aminoalkenylation of heteroaromatics have shown how the nature of the reactants and intermediates dictates the reaction pathway and product selectivity through the analysis of transition state energies. pku.edu.cn

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for understanding how a molecule like this compound might interact with biological macromolecules and for analyzing its conformational flexibility.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is crucial in drug discovery for identifying potential drug candidates. For this compound to have a biological effect, it would first need to bind to a specific biological target.

Although no specific docking studies on this compound are available, research on structurally similar compounds provides valuable insights. For instance, molecular docking studies on N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives have been used to investigate their binding to protein targets. malariaworld.orgnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. A docking study of this compound into a hypothetical receptor would likely show the amino group acting as a hydrogen bond donor, the fluorine atom potentially participating in halogen bonding or other electrostatic interactions, and the benzoyl group engaging in pi-stacking or hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for a Benzoyl Derivative in a Protein Active Site

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | The estimated free energy of binding |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein |

| Interacting Residues | TYR 23, SER 45, LEU 89 | Amino acid residues in the binding pocket |

This table is for illustrative purposes and does not represent actual docking results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can reveal the conformational flexibility of this compound and the stability of its interactions with a target protein.

MD simulations on related systems, such as 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists, have been used to understand the dynamic nature of ligand-receptor interactions and how these dynamics influence biological activity. nih.gov An MD simulation of this compound, either in solution or bound to a protein, would show the fluctuations of the molecule's structure, including the rotation of the amino and benzoyl chloride groups. In a protein-bound state, MD simulations could assess the stability of the binding pose predicted by docking and identify key residues that contribute to the binding affinity. Furthermore, studies on fluorinated bioactive glasses have utilized ab initio molecular dynamics to understand structural changes, highlighting the utility of MD in probing the effects of fluorine incorporation. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of a lead compound and calculating its properties, researchers can build predictive models.

For this compound, computational SAR studies could explore how modifications to its structure would affect its hypothetical biological activity. For example, the position and nature of the substituents on the benzene (B151609) ring could be varied. A computational SAR study might investigate analogs where the fluorine is moved to a different position, or replaced with another halogen, or where the amino group is modified.

Research on berberine (B55584) analogs has demonstrated the power of computational SAR in understanding how substituent changes at different positions affect binding to DNA. emerginginvestigators.org Similarly, SAR studies on 2-benzoyl-6-benzylidenecyclohexanone analogs have identified key structural features for potent enzyme inhibition. nih.gov A computational SAR study of this compound analogs would likely involve generating a library of related structures, calculating their electronic and steric properties using methods like DFT, and then correlating these properties with their predicted binding affinities from molecular docking. This would provide a rational basis for designing more potent or selective analogs.

Elucidating the Influence of Amino and Fluoro Substituents on Derivative Activity

The reactivity and subsequent biological or chemical activity of derivatives formed from this compound are profoundly influenced by the electronic interplay of the amino (-NH₂) and fluoro (-F) groups attached to the benzene ring. These substituents modulate the electron density distribution across the molecule, particularly affecting the electrophilicity of the carbonyl carbon in the acyl chloride group.

The 4-amino group is a strong activating group, meaning it donates electron density into the aromatic ring through a resonance effect (+R). This donation increases the electron density at the ortho and para positions. Conversely, the 3-fluoro substituent is an electronegative atom that withdraws electron density from the ring through an inductive effect (-I). This withdrawal deactivates the ring towards electrophilic attack.

Electronic Effects of Substituents

The electronic influence of substituents on a benzene ring can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing power of a group at the meta or para position. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Table 1: Hammett Substituent Constants (σ) for Amino and Fluoro Groups

| Substituent | σ (meta) | σ (para) | Electronic Effect |

|---|---|---|---|

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating (by resonance) |

Theoretical Insights into Substituent Effects on Reactivity

Computational models, such as the analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential (ESP) maps, can further elucidate the combined effects of the amino and fluoro groups.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals is an indicator of the molecule's kinetic stability. For this compound, the electron-donating amino group raises the HOMO energy, making the molecule more nucleophilic and reactive towards electrophiles. The electron-withdrawing fluoro group can lower the LUMO energy, making the molecule a better electron acceptor at specific sites.

The following table summarizes the theoretical influence of the amino and fluoro substituents on the key reactive site of this compound—the carbonyl carbon.

Table 2: Theoretical Influence of Substituents on the Carbonyl Group of this compound

| Substituent | Position | Primary Electronic Effect | Influence on Benzene Ring | Expected Impact on Carbonyl Carbon's Electrophilicity |

|---|---|---|---|---|

| Amino (-NH₂) | 4 (para) | +R (Resonance Donation) | Strong Activation | Decrease |

| Fluoro (-F) | 3 (meta) | -I (Inductive Withdrawal) | Moderate Deactivation | Increase |

Future Research Directions and Unexplored Avenues for 4 Amino 3 Fluorobenzoyl Chloride

Development of Novel and Efficient Synthetic Routes

Future synthetic research should prioritize the development of catalytic methods that can achieve high chemo- and regioselectivity. The presence of two reactive sites—the amino group and the acyl chloride precursor (a carboxylic acid)—necessitates precise control to avoid self-polymerization or unwanted side reactions during synthesis.

Key research avenues include:

Orthogonal Protection Strategies: Investigating novel protecting groups for the amine or carboxylic acid function that can be selectively removed under mild conditions, facilitated by specific catalysts.

Direct C-H Functionalization: Exploring catalytic C-H amination or carboxylation of fluorinated aniline (B41778) or benzene (B151609) precursors to streamline the synthesis and reduce the number of steps.

Transition-Metal Catalysis: The use of composite catalysts, such as the ferric chloride and zinc chloride system used for the preparation of 4-fluorobenzoyl chloride from 4-fluorotrichlorotoluene, could be adapted. google.com Investigating catalysts based on palladium, copper, or rhodium could enable direct and selective activation of specific C-H or C-F bonds, offering more direct routes to the target molecule. A process for preparing 3-chloro-4-fluorobenzoyl chloride involves reacting 4-fluorobenzoyl chloride with a chlorinating agent in the presence of a catalyst like iron(III) chloride, suggesting that similar catalytic halogenation and functionalization could be explored. google.com

Table 1: Potential Catalytic Systems for Selective Synthesis

| Catalytic Approach | Target Transformation | Potential Advantages |

| Palladium-Catalyzed Amination | Introduction of the amino group onto a fluorinated benzoyl chloride precursor. | High efficiency, functional group tolerance. |

| Rhodium-Catalyzed C-H Activation | Directing group-assisted carboxylation of a 3-fluoroaniline (B1664137) derivative. | High atom economy, reduced pre-functionalization. |

| Biocatalysis (e.g., using Amidase) | Selective hydrolysis of a nitrile precursor or amidation of the carboxylic acid. | High selectivity, environmentally benign conditions. |

Adherence to the principles of green chemistry is paramount for modern synthetic chemistry. acs.org Future work on 4-amino-3-fluorobenzoyl chloride should focus on creating more environmentally friendly synthetic processes. vapourtec.com

Key areas for improvement include:

Solvent Selection: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc) or 2-methyl-tetrahydrofuran (Me-THF) is a priority. unibo.itcarlroth.com The use of water as a solvent, potentially with surfactants to create nano-micellar environments, should also be explored.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. carlroth.com This could involve exploring cycloaddition reactions or other concerted processes.

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure to reduce energy consumption. carlroth.com Photochemical or electrochemical methods, which use light or electricity to drive reactions, offer promising alternatives to thermally driven processes. vapourtec.com

Renewable Feedstocks: While challenging for this specific molecule, long-term research could investigate the synthesis of aniline and benzoic acid derivatives from biomass-derived starting materials.

Exploration of Advanced Derivatization Strategies

The true value of this compound lies in its potential as a versatile building block. Its bifunctional nature allows it to be incorporated into a wide array of more complex molecular structures.

Macrocycles are of immense interest in drug discovery and materials science due to their unique conformational properties and ability to bind to biological targets with high affinity. The rigid, fluorinated aminobenzoyl unit could be a valuable component in novel macrocyclic architectures. Research has shown the successful ribosomal synthesis and screening of macrocyclic peptide libraries containing other non-canonical amino acids, leading to potent enzyme inhibitors. nih.gov

Future research should focus on:

Peptidomimetic Macrocycles: Using this compound as a replacement for a dipeptide unit in a peptide sequence. The acyl chloride can react with an N-terminal amine, and its own amino group can be acylated by a C-terminal carboxylic acid to form a stable, conformationally constrained macrocycle.

Host-Guest Chemistry: Synthesizing macrocycles where the fluorinated aromatic ring lines the interior of the cavity. The fluorine atoms could modulate the electronic properties of the cavity, enabling selective binding of specific guest molecules.

Beyond macrocycles, the compound is an ideal starting point for building a variety of complex and potentially functional molecules. The synthesis of derivatives like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has demonstrated how aminophenyl moieties can be used to create heterocyclic systems with interesting biological activities. researchgate.net Similarly, fluorinated pyrazoles are valuable building blocks in medicinal chemistry. nih.gov

Potential directions include:

Polymer Synthesis: Using this compound as a monomer for the synthesis of high-performance polymers like aramids or polybenzoxazoles. The fluorine atom would be expected to enhance thermal stability, chemical resistance, and solubility, while the amino group provides a site for cross-linking or further functionalization.

Dendrimer Construction: Employing the molecule as a branching unit in the divergent synthesis of dendrimers. The two reactive sites allow for the controlled, generational growth of complex, three-dimensional architectures.

Fluorinated Heterocycles: Using the amino and acyl chloride groups to participate in condensation reactions with various reagents to form a wide range of fluorinated heterocycles, which are privileged structures in medicinal chemistry.

Expanded Applications in Emerging Technologies

The unique combination of functional groups in this compound positions it as a candidate for use in several emerging technological fields.

Materials for Organic Electronics: Fluorinated aromatic compounds are often used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells to tune energy levels and improve device stability and efficiency. The derivatization of this molecule could lead to novel charge-transport materials or emissive layers.

Advanced Sensors: The amino group could be functionalized with a chromophore or fluorophore, while the benzoyl chloride moiety could be used to anchor the molecule to a surface or polymer backbone. The fluorine atom's electronic influence could make the spectral properties of the attached dye sensitive to the local environment, creating a chemical sensor.

Fragment-Based Drug Discovery (FBDD): In medicinal chemistry, this compound represents an attractive fragment for FBDD campaigns. The fluorinated aminobenzoyl core is a common motif in bioactive molecules, and the reactive acyl chloride handle allows for its rapid elaboration into a library of candidate compounds for screening against biological targets.

Bio-conjugation and Prodrug Design

The development of prodrugs is a critical strategy for enhancing the pharmacological properties of therapeutic agents, such as improving solubility or enabling targeted delivery. wikipedia.org The structure of this compound is well-suited for this purpose. The benzoyl chloride moiety can react readily with hydroxyl or amine functionalities present in many drug molecules to form ester or amide linkages, respectively. This covalent modification can render an active drug temporarily inert, allowing it to be released at a specific site in the body through enzymatic or chemical cleavage.

Future research could explore using this compound as a linker to conjugate drugs with poor aqueous solubility to hydrophilic carriers. The presence of the amino group on the phenyl ring offers a site for secondary modifications, such as attachment of polyethylene (B3416737) glycol (PEG) chains or other solubilizing groups. The fluorine atom can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the resulting prodrug.

Table 1: Potential Research Areas in Prodrug Design

| Research Area | Target Drug Class | Potential Benefit |

|---|---|---|

| Solubility Enhancement | Poorly soluble anticancer agents (e.g., taxanes) | Covalent linkage to a hydrophilic carrier via the benzoyl chloride group. |

| Targeted Delivery | Antibiotics | Conjugation to a targeting moiety (e.g., antibody, peptide) that recognizes specific cells. |

| Controlled Release | Anti-inflammatory drugs | Design of ester or amide bonds that are cleaved under specific physiological pH or by certain enzymes. |

| Improved Pharmacokinetics | Various small molecule drugs | The fluoro-amino substitution pattern could enhance metabolic stability and cell permeability. |

Optoelectronic Materials and Sensors

Aromatic compounds containing both electron-donating (amino) and electron-withdrawing (fluoro) groups often exhibit interesting photophysical properties, making them candidates for optoelectronic applications. The incorporation of fluorine into organic materials is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org

The this compound molecule can serve as a monomer or a key intermediate in the synthesis of novel polymers and small molecules for use in organic electronics. The acyl chloride group is a versatile handle for polymerization reactions or for attachment to other conjugated systems. wikipedia.org Research could focus on synthesizing polyamides or polyesters incorporating the 4-amino-3-fluorobenzoyl moiety. The resulting materials could be investigated for applications in:

Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters or host materials. The substitution pattern may lead to desirable emission wavelengths and high quantum yields.

Organic Photovoltaics (OPVs): As components of donor or acceptor materials, where the electronic properties can be fine-tuned by the substituents.

Chemical Sensors: By functionalizing the amino group with a receptor that changes its electronic properties upon binding to an analyte, leading to a detectable change in fluorescence or conductivity. The C-H···F interactions can also play a role in the solid-state organization, potentially enhancing charge carrier mobility. rsc.org

Table 2: Unexplored Avenues in Optoelectronic Materials

| Application | Research Focus | Property to Investigate |

|---|---|---|

| OLEDs | Synthesis of polymers or dendrimers. | Electroluminescence, Quantum Yield, Color Purity. |

| OPVs | Use as a monomer for conjugated polymers. | HOMO/LUMO levels, Charge Carrier Mobility, Power Conversion Efficiency. |

| Sensors | Derivatization of the amino group. | Chemo-fluorescence, Analyte Selectivity. |

Advanced Mechanistic Studies and Theoretical Predictions

A deeper understanding of the reactivity and reaction dynamics of this compound is essential for its efficient and safe utilization. Advanced computational and experimental techniques can provide this crucial insight.

In-depth Kinetic and Thermodynamic Analyses

While benzoyl chlorides are known to be reactive, the combined electronic effects of the ortho-fluoro and para-amino substituents on the reactivity of the acyl chloride group in this specific molecule are not well-documented. Detailed kinetic studies are needed to quantify these effects. For example, the rates of hydrolysis, alcoholysis, or aminolysis reactions could be measured under various conditions to determine reaction rate constants. uni.eduacs.orgacs.org

Such studies would involve monitoring the reaction progress over time, potentially using techniques like spectroscopy or conductivity measurements. uni.edu The data would allow for the determination of activation parameters, such as activation energy (Ea) and pre-exponential factor (A), which are fundamental to understanding reaction mechanisms and optimizing process conditions for industrial-scale synthesis. Thermodynamic studies, using methods like Differential Scanning Calorimetry (DSC), could provide data on the compound's thermal stability, melting point, and heat of decomposition, which is vital for handling and safety.

Table 3: Framework for a Hypothetical Kinetic Study

| Parameter | Method | Objective |

|---|---|---|

| Reaction Rate Constant (k) | UV-Vis Spectroscopy or HPLC | To quantify the speed of aminolysis with a model amine (e.g., aniline). acs.org |

| Order of Reaction | Method of Initial Rates | To determine how reactant concentrations affect the reaction rate. nih.gov |

| Activation Energy (Ea) | Arrhenius Plot (rate vs. temperature) | To find the minimum energy required for the reaction to occur. nih.gov |

| Thermodynamic Stability | Differential Scanning Calorimetry (DSC) | To determine the decomposition temperature and energy release. |

Machine Learning Approaches for Reaction Prediction and Optimization

The field of chemistry is increasingly leveraging artificial intelligence to accelerate discovery. nih.gov Machine learning (ML) models can be trained on reaction data to predict outcomes, suggest optimal conditions, and even propose novel synthesis routes. uni.educhemicalbook.com For a versatile building block like this compound, ML could be a powerful tool.

A future research direction would be to create a curated dataset of reactions involving this compound. This would include reactions like amidations, esterifications, and Friedel-Crafts acylations with a diverse set of reactants and conditions. This dataset could then be used to train a neural network or other ML model. Such a model could predict:

The major product of a proposed reaction. chemicalbook.com

The expected yield under specific conditions (temperature, solvent, catalyst).

The optimal conditions to maximize the yield of a desired product.

These predictive models would significantly reduce the amount of trial-and-error experimentation required in the lab, saving time and resources. nih.gov Advanced models could even help in discovering new, unexpected reactivity for the compound.

Table 4: Conceptual Plan for Machine Learning Model Development

| Phase | Description | Key Tools/Techniques |

|---|---|---|

| Data Collection | Systematically perform and characterize a matrix of reactions involving this compound. | High-Throughput Experimentation (HTE). |

| Model Training | Use the collected reaction data (reactants, products, yields, conditions) to train a predictive model. | Graph-based neural networks, reaction fingerprinting (rxnfp). uni.edu |

| Model Validation | Test the model's predictive accuracy against a set of unseen, experimental reactions. | Cross-validation, statistical scoring. chemicalbook.com |

| Deployment | Use the trained model to guide the synthesis of new, complex target molecules. | In-silico reaction planning and optimization. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via chlorination of 4-amino-3-fluorobenzoic acid using thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include temperature control (typically 60–80°C) and solvent selection (e.g., dichloromethane or toluene). Post-synthesis purification via fractional distillation or recrystallization improves purity .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H/F NMR and FT-IR spectroscopy to detect characteristic acyl chloride peaks (~1770 cm⁻¹).

Q. Which analytical techniques are most effective for characterizing this compound?

- Techniques :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks and fragmentation patterns. Cross-reference with NIST databases for spectral matching .

- Nuclear Magnetic Resonance (NMR) : H NMR (δ ~8.0–8.5 ppm for aromatic protons) and F NMR (δ ~-110 ppm for fluorinated substituents) resolve structural details.

- X-ray Crystallography : For crystalline derivatives, use SHELX software for structure refinement. Note: SHELXL is robust for handling high-resolution data but requires careful parameterization to avoid overfitting .

Q. What safety protocols are critical when handling this compound?

- Handling : Use corrosion-resistant PPE (gloves, goggles) due to its acyl chloride reactivity. Work in a fume hood to avoid inhalation of HCl vapors.

- Storage : Store under inert gas (argon) at 2–8°C in sealed containers. Avoid contact with moisture to prevent hydrolysis to benzoic acid derivatives .

Advanced Research Questions

Q. How do electronic effects of the amino and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Mechanistic Insight : The electron-withdrawing fluorine group activates the carbonyl toward nucleophilic attack, while the amino group (if protonated) may sterically hinder reactivity. Use DFT calculations to map charge distribution and predict regioselectivity.

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 4-aminobenzoyl chloride) using kinetic studies under controlled pH and solvent polarity .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Contradiction Analysis :

- Case 1 : Discrepancies in molecular ion peaks (MS) vs. NMR integration may indicate impurities. Validate via HPLC-MS or repeat purification.